molecular formula C25H20N4O7 B15045490 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one

3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one

Cat. No.: B15045490
M. Wt: 488.4 g/mol
InChI Key: KBNQBCQYQHNTPV-CVKSISIWSA-N
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Description

The compound 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one is a complex organic molecule that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of the phenylbutyl and dinitrophenylhydrazinylidene groups through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenyl and dinitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro groups would produce amines.

Scientific Research Applications

3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one include other chromen-2-one derivatives and hydrazinylidene-substituted molecules. Examples include:

    4-hydroxy-2H-chromen-2-one: A simpler analog with similar core structure but lacking the phenylbutyl and dinitrophenyl groups.

    3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylpropyl}-4-hydroxy-2H-chromen-2-one: A closely related compound with a shorter alkyl chain.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dinitrophenyl and phenylbutyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C25H20N4O7

Molecular Weight

488.4 g/mol

IUPAC Name

3-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C25H20N4O7/c1-15(26-27-20-12-11-17(28(32)33)14-21(20)29(34)35)13-19(16-7-3-2-4-8-16)23-24(30)18-9-5-6-10-22(18)36-25(23)31/h2-12,14,19,27,30H,13H2,1H3/b26-15+

InChI Key

KBNQBCQYQHNTPV-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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